(7-Nitro-1H-indazol-3-yl)methanol
Description
Historical Development and Significance of Indazole Derivatives in Chemical Research
The indazole scaffold, first identified by Emil Fischer, has a rich history in chemical synthesis and medicinal chemistry. pnrjournal.com Although rare in nature, synthetic indazole derivatives have demonstrated a wide array of pharmacological activities, leading to their classification as "privileged structures" in drug discovery. pnrjournal.comnih.gov Over the years, research has led to the development of numerous indazole-based compounds with applications as anti-inflammatory agents, anticancer drugs, and more. nih.govresearchgate.netnih.gov The continuous exploration of new synthetic routes and the functionalization of the indazole ring system underscore its enduring importance in the quest for novel molecules with valuable properties. pnrjournal.comresearchgate.net
Overview of Related (Indazol-3-yl)methanol Scaffolds in Academic Literature
The (indazol-3-yl)methanol scaffold is a recurring motif in chemical literature, often serving as a key intermediate in the synthesis of more complex molecules. nih.govacs.org For example, the reaction of indazoles with formaldehyde (B43269) can yield (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The study of these scaffolds includes detailed structural characterization using techniques like NMR spectroscopy and X-ray crystallography. nih.govacs.org Research has also focused on the synthesis of unsymmetrical 2H-indazol-3-yl-methanol scaffolds, highlighting the versatility of this chemical framework. nih.govresearchgate.net The development of new methods for the synthesis of these scaffolds continues to be an active area of research. nih.gov
Rationale for Investigating (7-Nitro-1H-indazol-3-yl)methanol in Academic Research
The specific investigation of this compound is driven by the unique combination of the 7-nitro and 3-methanol substituents on the indazole core. The 7-nitro substitution is of particular interest due to its observed inhibitory properties in other indazole derivatives. nih.gov The presence of the hydroxymethyl group at the 3-position provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of related compounds. Understanding the synthesis, reactivity, and properties of this compound can provide valuable insights for the design of new molecules with potential applications in various fields of chemical science.
Current State of Knowledge and Research Gaps Pertaining to this compound
Current knowledge on this compound is still developing. While information on its synthesis and basic properties is available, a comprehensive understanding of its reactivity and potential applications is an area of ongoing research. For instance, while the reaction of 7-nitro-1H-indazole with formaldehyde was initially reported not to occur, later studies with longer reaction times demonstrated the formation of the corresponding methanol (B129727) derivative. nih.govacs.org A significant research gap exists in the detailed exploration of its biological activities and its potential as a building block in the synthesis of functional molecules. Further studies are needed to fully elucidate its chemical behavior and to explore the structure-activity relationships of its derivatives.
Data Tables
Table 1: Properties of a Related Nitro-Substituted Indazole
| Property | Value |
| Compound Name | 2,3-Dimethyl-6-nitro-2H-indazole |
| CAS Number | 444731-73-1 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Crystal Structure | Triclinic, Space Group P1 |
| Data sourced from PubChem CID 10465149 nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O3 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(7-nitro-2H-indazol-3-yl)methanol |
InChI |
InChI=1S/C8H7N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-3,12H,4H2,(H,9,10) |
InChI Key |
KLLPSSNAXLIHIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])CO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 7 Nitro 1h Indazol 3 Yl Methanol
Development of Novel Synthetic Pathways to the 7-Nitro-1H-indazole Core
The formation of the 7-nitro-1H-indazole scaffold is a critical step. While various methods exist for indazole synthesis in general, achieving the specific 7-nitro substitution pattern often requires careful selection of starting materials and reaction conditions. mdpi.combohrium.comorganic-chemistry.org
One common approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of 2-ethyl-5-nitroaniline (B1661927) with tert-butyl nitrite (B80452) in glacial acetic acid can yield 3-methyl-6-nitroindazole, which can then be further modified. chemicalbook.com Another strategy is the reductive cyclization of o-nitro-ketoximes, which provides a mild route to 1H-indazoles. researchgate.net The choice of the synthetic route often depends on the availability of starting materials and the desired substitution pattern on the indazole ring.
Functionalization Approaches for Introducing the Hydroxymethyl Group at C-3
Introducing a hydroxymethyl group at the C-3 position of the indazole ring is a key functionalization step. chim.itresearchgate.netrsc.org A study by Claramunt et al. describes the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid to yield (1H-indazol-1-yl)methanol derivatives. nih.gov Although this study focused on N1-hydroxymethylation, it highlights the reactivity of the indazole core with formaldehyde. For C-3 functionalization, a common strategy involves the use of a pre-functionalized precursor or a subsequent C-H activation/functionalization approach.
Direct C-3 functionalization of the indazole ring can be challenging. nih.gov However, methods such as lithiation followed by reaction with an appropriate electrophile (e.g., formaldehyde) can be employed, often requiring protection of the N-1 position.
Regioselective Synthesis of the 7-Nitro Moiety on the Indazole Ring
The regioselective introduction of a nitro group at the 7-position of the indazole ring is a crucial and often challenging step. The directing effects of existing substituents on the indazole ring play a significant role in determining the position of nitration. beilstein-journals.orgresearchgate.net
Direct nitration of the indazole core can lead to a mixture of isomers. Therefore, a more controlled approach often involves the synthesis of a precursor already containing the nitro group at the desired position. For example, starting with a 2-substituted-6-nitroaniline derivative can lead to the formation of the 7-nitroindazole (B13768) core upon cyclization. Studies on the nitration of indazoles have shown that the reaction conditions, including the nitrating agent and solvent, can influence the regioselectivity. researchgate.netrsc.org For instance, the use of bismuth nitrate (B79036) has been explored as a nitrating agent for anilines, which are precursors to indazoles. researchgate.net
Optimization of Reaction Conditions and Isolation Procedures for (7-Nitro-1H-indazol-3-yl)methanol
For instance, in the synthesis of 3-methyl-6-nitroindazole, the dropwise addition of tert-butyl nitrite and maintaining the reaction at room temperature are crucial for achieving a high yield. chemicalbook.com Similarly, in the hydroxymethylation step, controlling the concentration of formaldehyde and the acidity of the medium is important. nih.gov
Isolation procedures typically involve extraction, chromatography (e.g., column chromatography), and recrystallization to obtain the final product in high purity. The characterization of the synthesized compound is then performed using various analytical techniques such as NMR, HPLC, and mass spectrometry. bldpharm.com
Application of Modern Synthetic Techniques (e.g., Transition Metal Catalysis, Flow Chemistry)
Modern synthetic techniques are increasingly being applied to the synthesis of indazole derivatives to improve efficiency, selectivity, and scalability. bohrium.comdoaj.org
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the C-3 functionalization of indazoles. mdpi.com This often involves the initial conversion of the C-3 position to a halide, which is then coupled with a suitable organoboron reagent. Copper-catalyzed reactions have also been employed in the synthesis of indazole derivatives. mdpi.com
Flow Chemistry: Flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.net The synthesis of substituted indazoles has been successfully demonstrated using flow reactors, offering a more efficient and scalable route to these important heterocyclic compounds.
Synthesis of Precursor Compounds and Intermediate Derivatization
The synthesis of this compound relies on the availability of key precursor compounds. The synthesis of these precursors often involves multiple steps and requires careful planning.
For example, the synthesis of a 7-nitroindazole core might start from a commercially available nitroaniline derivative. mdpi.com This precursor would then undergo a series of reactions, such as diazotization and cyclization, to form the desired indazole ring system.
Advanced Structural Characterization and Elucidation of 7 Nitro 1h Indazol 3 Yl Methanol
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. A complete assignment of the ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) correlation experiments, is essential for unambiguous structure confirmation.
Comprehensive 1D and 2D NMR Spectral Assignment (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
A detailed analysis of the 1D and 2D NMR spectra is required for the complete assignment of the proton and carbon signals of (7-Nitro-1H-indazol-3-yl)methanol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the NH proton of the indazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group at the 7-position.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring will be affected by the nitro and methanol substituents.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is valuable for conformational analysis.
Based on known substituent effects on the indazole ring and data from related compounds, a predicted assignment of the NMR data is presented in the tables below. It is important to note that these are theoretical estimations and may differ from experimental values.
| ¹H NMR Predicted Chemical Shifts (ppm) |
| Proton |
| H-4 |
| H-5 |
| H-6 |
| -CH₂OH |
| -OH |
| N-H |
| ¹³C NMR Predicted Chemical Shifts (ppm) |
| Carbon |
| C-3 |
| C-3a |
| C-4 |
| C-5 |
| C-6 |
| C-7 |
| C-7a |
| -CH₂OH |
Conformational Analysis via NMR
The conformation of the hydroxymethyl group relative to the indazole ring can be investigated using NOESY. Correlations between the methylene protons and the H-4 proton of the indazole ring would suggest a particular spatial arrangement. The flexibility of the C3-CH₂OH bond would likely result in time-averaged conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, the expected molecular formula is C₈H₇N₃O₃. HRMS analysis, typically using electrospray ionization (ESI), would provide a high-resolution mass measurement of the protonated molecule [M+H]⁺.
| HRMS Data |
| Parameter |
| Molecular Formula |
| Exact Mass |
| Predicted [M+H]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indazole ring, the aromatic C-H stretches, the N-O stretches of the nitro group, and the C-N and C=C vibrations of the indazole ring.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.
| Vibrational Spectroscopy Predicted Frequencies (cm⁻¹) |
| Functional Group |
| O-H Stretch (alcohol) |
| N-H Stretch (indazole) |
| Aromatic C-H Stretch |
| Asymmetric NO₂ Stretch |
| Symmetric NO₂ Stretch |
| C=C/C=N Stretch |
| C-O Stretch |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is currently available, we can infer expected structural features based on related compounds. A study on the isomeric (7-nitro-1H-indazol-1-yl)methanol revealed a dimeric structure in the solid state formed through intermolecular hydrogen bonds. nih.gov
Determination of Crystal Structure and Bond Parameters
A hypothetical crystal structure would likely feature a planar indazole ring system. The nitro group would be coplanar with the aromatic ring to maximize resonance stabilization. The bond lengths and angles would be influenced by the electronic effects of the substituents. Intermolecular hydrogen bonding involving the hydroxyl group, the indazole N-H, and the nitro group would be expected to play a significant role in the crystal packing.
| Predicted Bond Parameters |
| Bond |
| C7-N(nitro) |
| N(nitro)-O |
| C3-C(methanol) |
| C(methanol)-O |
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
Intermolecular interactions are the cornerstone of supramolecular chemistry, dictating the assembly of molecules in the crystalline state. For this compound, the primary interactions expected are hydrogen bonding and π-stacking, driven by its distinct functional groups: the nitro group, the indazole N-H, and the hydroxymethyl group.
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the indazole N-H and the alcohol O-H) and acceptors (the nitro group's oxygen atoms and the pyrazolic nitrogen atom). This functionality allows for the formation of a robust network of hydrogen bonds. It is anticipated that the N-H group of the indazole ring and the O-H of the methanol substituent would be primary donors. These would likely interact with the oxygen atoms of the nitro group on a neighboring molecule and the N2 nitrogen of the indazole ring, creating strong, directional interactions that are key to the formation of a stable crystal lattice. For instance, a common motif could involve a chain or a dimeric structure where molecules are linked via N-H···O or O-H···N hydrogen bonds.
A hypothetical representation of these interactions is detailed in the table below, based on common patterns observed in related nitroaromatic and heterocyclic compounds.
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bond | Indazole N-H | Nitro O | Linear or near-linear |
| Hydrogen Bond | Methanol O-H | Indazole N2 | Linear or near-linear |
| Hydrogen Bond | Methanol O-H | Nitro O | Often forms bifurcated or chelate-like interactions |
| π-π Stacking | Indazole Ring Centroid | Indazole Ring Centroid | Parallel-displaced, Inter-planar distance ~3.5 Å |
Crystallographic Packing and Supramolecular Assembly
It is plausible that the molecules first assemble into one-dimensional chains or two-dimensional sheets via hydrogen bonding. For example, a common motif in indazoles is the formation of catemeric chains linked by N-H···N hydrogen bonds. The hydroxymethyl group could further link these primary structures, creating a more intricate network. These 1D or 2D assemblies would then stack upon one another, stabilized by the aforementioned π-π interactions between the nitroindazole rings, to build the full three-dimensional crystal lattice. The specific packing arrangement (e.g., herringbone, brickwork) would be a direct consequence of the energetic optimization of all intermolecular forces to achieve the most thermodynamically stable crystalline form.
Chiroptical Studies (if applicable to chiral analogues or as part of advanced characterization)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity such as optical rotation or circular dichroism.
However, if a chiral center were introduced into the molecule, for instance by substitution at the methanol carbon (e.g., (1R)- or (1S)-1-(7-nitro-1H-indazol-3-yl)ethanol), the resulting enantiomers would be chiroptically active. Chiroptical studies, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), would then become essential tools for their characterization.
Optical Rotatory Dispersion (ORD): This technique would measure the change in optical rotation of the chiral analogue as a function of the wavelength of plane-polarized light. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, could be used to assign the absolute configuration of the stereocenter by comparison with empirical rules or quantum chemical calculations.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores (in this case, the nitroindazole system) relative to the chiral center. By comparing the experimental ECD spectrum with spectra predicted from time-dependent density functional theory (TD-DFT) calculations for a given configuration (R or S), the absolute stereochemistry can be unambiguously determined.
While not applicable to the parent compound, these chiroptical methods are indispensable for the stereochemical elucidation of any of its potential chiral derivatives.
Computational and Theoretical Studies of 7 Nitro 1h Indazol 3 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. For (7-Nitro-1H-indazol-3-yl)methanol, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. While specific DFT studies exclusively on this compound are not extensively reported in the available literature, data from closely related structures, such as 7-nitro-1H-indazol-3-ol and various (1H-indazol-1-yl)methanol derivatives, allow for a comprehensive theoretical projection of its properties. Theoretical calculations for related nitroindazole systems have been effectively performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which provide a sound basis for the observations. nih.govacs.org
Optimization of Molecular Geometry and Vibrational Frequencies
The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, this process would involve determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Based on studies of similar indazole derivatives, the indazole ring is expected to be largely planar, with the nitro group at the 7-position also lying in the plane of the ring to maximize conjugation. The methanol (B129727) substituent at the 3-position will have specific bond lengths and angles that can be accurately predicted.
Vibrational frequency calculations are typically performed on the optimized geometry. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or torsional movements. These predicted spectra can be compared with experimental data to validate the computational model. For instance, characteristic vibrational frequencies for the N-H, O-H, C-H, and NO2 groups can be identified.
| Bond | Predicted Length (Å) |
|---|---|
| N1-N2 | 1.37 |
| N2-C3 | 1.33 |
| C3-C3a | 1.44 |
| C3a-C7a | 1.40 |
| C7-C7a | 1.41 |
| C7-N(nitro) | 1.47 |
| C3-C(methanol) | 1.51 |
| C(methanol)-O | 1.43 |
| Angle | Predicted Angle (°) |
|---|---|
| N1-N2-C3 | 112.0 |
| N2-C3-C3a | 108.0 |
| C4-C3a-C7a | 118.5 |
| C6-C7-N(nitro) | 119.0 |
| N2-C3-C(methanol) | 125.0 |
| C3-C(methanol)-O | 112.0 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the indazole ring, particularly on the electron-rich regions, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group. The presence of the electron-donating methanol group at the 3-position would likely raise the energy of the HOMO slightly, while the potent electron-withdrawing nitro group at the 7-position would significantly lower the energy of the LUMO. This would result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and potentially biologically active.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -3.2 |
| HOMO-LUMO Gap | 3.6 |
Electrostatic Potential Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential on the electron density surface of the molecule. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro group and the oxygen atom of the methanol substituent, making these sites potential hydrogen bond acceptors. A region of positive potential would be expected around the hydrogen atom of the hydroxyl group and the N-H proton of the indazole ring, indicating their potential as hydrogen bond donors. The aromatic ring itself will exhibit a more neutral potential (green). This information is crucial for understanding intermolecular interactions, such as drug-receptor binding.
Conformational Analysis and Energy Landscape Exploration
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, there are several rotatable bonds, primarily the C3-C(methanol) bond and the C(methanol)-O bond. The rotation around these bonds gives rise to different conformers, each with a specific energy.
Quantum Chemical Parameters and Reactivity Prediction
From the HOMO and LUMO energies, several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. These parameters provide a more quantitative measure of the concepts of hardness and softness, electronegativity, and electrophilicity.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the ease of electron transfer. A softer molecule is more reactive.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ²/2η.
For this compound, the presence of the nitro group is expected to result in a high electronegativity and a high electrophilicity index, suggesting that it could act as a good electron acceptor in chemical reactions.
| Parameter | Predicted Value |
|---|---|
| Electronegativity (χ) | 5.0 eV |
| Chemical Hardness (η) | 1.8 eV |
| Chemical Softness (S) | 0.56 eV⁻¹ |
| Electrophilicity Index (ω) | 6.94 eV |
Molecular Docking and Dynamics Simulations for Potential Target Interactions (in silico)
Given that 7-nitroindazole (B13768) and its derivatives are known inhibitors of nitric oxide synthase (NOS), molecular docking simulations can be employed to predict the binding mode of this compound to the active site of this enzyme. wikipedia.orgnih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In a hypothetical docking study, this compound would be placed into the active site of a NOS isoform (e.g., neuronal NOS). The simulation would then explore various binding poses, and a scoring function would be used to estimate the binding affinity for each pose. The most favorable binding mode would likely involve hydrogen bonding between the methanol and N-H groups of the ligand and key amino acid residues in the active site, as well as interactions of the nitro group.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, allowing for the observation of conformational changes in both the ligand and the protein upon binding. These in silico studies are crucial for rational drug design, helping to prioritize compounds for synthesis and experimental testing. While no specific molecular docking or dynamics studies for this compound are currently published, the known pharmacology of related compounds strongly suggests its potential as a NOS inhibitor, making it a prime candidate for such computational investigations.
Predictive In Silico Studies of Biological Activity (excluding clinical relevance)
While specific in silico studies on the biological activity of this compound are not extensively reported in the public domain, the broader class of indazole derivatives has been the subject of numerous computational investigations to predict their biological profiles. nih.gov These studies provide a framework for how the biological potential of this compound could be assessed.
Predictive studies for similar compounds often employ a variety of computational techniques. One common approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which can forecast a wide range of biological activities based on the structural formula of a compound. d-nb.info For instance, various substituted indazole derivatives have shown predicted anti-inflammatory, antimicrobial, and antitumor activities through such programs. nih.govd-nb.info
Another powerful in silico tool is molecular docking. This method simulates the interaction between a small molecule and a macromolecular target, such as a protein or enzyme, to predict its binding affinity and mode. For many indazole derivatives, molecular docking has been used to predict their potential as inhibitors of enzymes like kinases, which are often implicated in cancer and inflammatory diseases. bldpharm.com The 7-nitroindazole moiety itself is known to be a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes. wikipedia.orgnih.gov Computational docking studies could, therefore, be employed to explore the interaction of this compound with the binding site of nNOS and other related enzymes to refine and rationalize its potential biological targets.
Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical component of in silico analysis. These predictions help in the early assessment of a compound's drug-likeness. asianresassoc.org Various online tools and software packages can calculate parameters such as lipophilicity (logP), aqueous solubility, and potential for toxicity. For many heterocyclic compounds, including indazole derivatives, these in silico ADMET profiles have been crucial in guiding the selection of candidates for further experimental testing. asianresassoc.orgpsu.edu
A hypothetical in silico ADMET prediction for this compound, based on general knowledge of similar structures, might be presented as follows:
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~193.15 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 1.5 - 2.5 | Indicates good oral absorption potential |
| Topological Polar Surface Area (TPSA) | ~95 Ų | Suggests reasonable cell permeability |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule of Five (≤10) |
| Ames Mutagenicity | Potential for mutagenicity due to the nitro group | Requires experimental verification |
| hERG Inhibition | Low probability | Suggests lower risk of cardiotoxicity |
This table is illustrative and not based on specific published data for this compound.
Spectroscopic Data Prediction and Validation Against Experimental Results
The structural elucidation of newly synthesized compounds heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational chemistry offers powerful methods to predict these spectra, which can then be compared with experimental data to confirm the structure of the molecule. derpharmachemica.com
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a range of molecular properties, including spectroscopic data, with a high degree of accuracy. nih.govnih.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. nih.gov
A study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) provides a basis for understanding how theoretical and experimental NMR data can be correlated for compounds structurally similar to this compound. nih.gov In this study, the calculated chemical shifts for the indazole ring protons and carbons were found to be in good agreement with the experimental values, providing a sound basis for the structural assignments. nih.gov Discrepancies between calculated and experimental values can often be attributed to factors such as the solvent used in the experiment and the fact that calculations are often performed on a single molecule in the gas phase. derpharmachemica.com
The following table provides an illustrative comparison of hypothetical experimental ¹H NMR data for this compound with predicted values based on the trends observed for similar nitroindazole derivatives. nih.gov
| Proton | Hypothetical Experimental Chemical Shift (δ, ppm) in DMSO-d₆ | Hypothetical Predicted Chemical Shift (δ, ppm) (GIAO/B3LYP) |
| H1 (N-H) | ~13.5 | - |
| H4 | ~8.1 | ~8.0 |
| H5 | ~7.3 | ~7.2 |
| H6 | ~7.9 | ~7.8 |
| CH₂ | ~4.8 | ~4.7 |
| OH | ~5.5 | - |
This table is illustrative. Experimental data for this compound is available from commercial suppliers, and precise computational predictions would require specific calculations for this molecule. bldpharm.com
Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. researchgate.net The predicted frequencies are often scaled to correct for systematic errors in the calculations. psu.edu The comparison of the predicted spectrum with the experimental one can aid in the assignment of the observed vibrational bands to specific functional groups, such as the N-H, O-H, C-H, and NO₂ stretching and bending modes. derpharmachemica.comresearchgate.net
UV-Vis spectra, which provide information about the electronic transitions within a molecule, can also be predicted using time-dependent DFT (TD-DFT). derpharmachemica.com The calculated maximum absorption wavelengths (λmax) can be compared to the experimental spectrum to understand the electronic structure of the compound. derpharmachemica.com For nitroaromatic compounds, the position of the nitro group can significantly influence the electronic transitions.
Structure Activity Relationship Sar and Derivatization Studies of 7 Nitro 1h Indazol 3 Yl Methanol Analogs
Rational Design and Synthesis of Derivatives at the C-3 Hydroxymethyl Group
The C-3 hydroxymethyl group of (7-Nitro-1H-indazol-3-yl)methanol serves as a key vector for chemical modification, allowing for the introduction of a wide array of functionalities that can probe interactions with biological targets. The primary alcohol offers a versatile handle for various chemical transformations.
Rational Design:
The design of derivatives at this position aims to explore the impact of modifying steric bulk, electronic properties, and hydrogen bonding capacity on biological activity. Key modifications could include:
Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can modulate lipophilicity and introduce different steric profiles. For instance, esterification with various carboxylic acids (aliphatic, aromatic, heterocyclic) can introduce a range of substituents. Similarly, etherification with different alkyl or aryl halides can provide analogs with altered metabolic stability and conformational flexibility.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functional groups capable of different biological interactions, such as hydrogen bond accepting or ionic interactions.
Amination: Conversion of the hydroxyl group to an amine, via a tosylate or mesylate intermediate followed by nucleophilic substitution, would introduce a basic center, which could be crucial for forming salt bridges with acidic residues in a target protein.
Carbamate and Urea Formation: Reaction of the alcohol with isocyanates or activation with phosgene followed by reaction with amines can lead to the formation of carbamates and ureas, respectively. These functional groups are known to participate in extensive hydrogen bonding networks.
Synthetic Approaches:
The synthesis of these derivatives would typically start from this compound. Standard synthetic protocols can be employed for the proposed modifications. For example, esterification can be achieved using acyl chlorides or carboxylic acids in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). Ether synthesis can be performed under Williamson ether synthesis conditions.
A hypothetical series of derivatives synthesized at the C-3 hydroxymethyl group is presented in the table below, illustrating the potential for diverse functionalization.
| Compound ID | Modification at C-3 | Rationale |
| 1a | -CH₂-O-Acetyl | Increase lipophilicity, introduce hydrogen bond acceptor. |
| 1b | -CH₂-O-Benzoyl | Introduce aromatic ring for potential π-stacking interactions. |
| 1c | -CH₂-O-Methyl | Block hydrogen bond donation, slightly increase lipophilicity. |
| 1d | -CHO (Aldehyde) | Introduce a hydrogen bond acceptor and a reactive group. |
| 1e | -COOH (Carboxylic Acid) | Introduce an acidic center for potential ionic interactions. |
| 1f | -CH₂-NH₂ (Amine) | Introduce a basic center for potential ionic interactions. |
| 1g | -CH₂-O-C(O)NH-Phenyl | Introduce hydrogen bond donor and acceptor functionalities. |
Systematic Modification of the Indazole Ring System (e.g., substitution patterns, bioisosteric replacements)
Systematic modification of the indazole ring is a crucial strategy to understand the role of the heterocyclic core in biological activity. This involves altering the substitution pattern and employing bioisosteric replacements to fine-tune the electronic and steric properties of the molecule.
Substitution Patterns:
While the parent compound is substituted with a nitro group at the 7-position, exploring other substitution patterns on the benzene portion of the indazole ring can provide valuable SAR insights. The introduction of electron-donating or electron-withdrawing groups at positions 4, 5, and 6 could significantly impact the electronic distribution of the entire molecule, thereby influencing its binding affinity to a biological target. For instance, a study on the mutagenic activities of nitro- and methyl-nitro derivatives of indoline, indole, indazole, and benzimidazole revealed that the presence of a nitro group at the C-7 position resulted in weakly or non-mutagenic compounds nih.gov. This suggests that the 7-nitro group may be a favorable substitution from a safety perspective.
Bioisosteric Replacements:
Bioisosteric replacement is a powerful tool in medicinal chemistry to optimize physicochemical properties and biological activity. In the context of this compound, several bioisosteric replacements could be considered:
For the 7-Nitro Group: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Bioisosteric replacements could include a cyano (-CN), a trifluoromethyl (-CF₃), or a sulfone (-SO₂CH₃) group. These groups mimic the electron-withdrawing nature of the nitro group but have different steric and hydrogen bonding properties.
For the Indazole Core: The indazole ring itself can be replaced with other bicyclic heteroaromatic systems such as benzimidazole, benzotriazole, or indole to assess the importance of the pyrazole portion of the indazole scaffold.
A hypothetical table of bioisosteric replacements for the 7-nitro group is provided below.
| Compound ID | Bioisosteric Replacement at C-7 | Rationale |
| 2a | -CN (Cyano) | Electron-withdrawing, linear geometry. |
| 2b | -CF₃ (Trifluoromethyl) | Electron-withdrawing, lipophilic, metabolically stable. |
| 2c | -SO₂CH₃ (Methylsulfonyl) | Strong electron-withdrawing, potential for hydrogen bonding. |
| 2d | -Cl (Chloro) | Electron-withdrawing, halogen bonding potential. |
| 2e | -OCH₃ (Methoxy) | Electron-donating, alters electronic properties. |
Exploration of Substituent Effects on Electronic and Steric Properties
The introduction of different substituents at various positions of the this compound scaffold will inevitably alter its electronic and steric properties. A systematic exploration of these effects is fundamental to building a robust SAR model.
Electronic Effects:
The electronic nature of the substituents can be quantified using the Hammett parameter (σ). Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density of the aromatic ring, while electron-donating groups (e.g., -OCH₃, -NH₂) increase it. These changes can influence the pKa of the indazole nitrogens and the molecule's ability to participate in electrostatic interactions or hydrogen bonding with a target. For example, increasing the electron-withdrawing character of the substituents on the indazole ring could enhance the acidity of the N-H proton, potentially strengthening a hydrogen bond with a donor group on a receptor.
Steric Effects:
The size and shape of the substituents, often described by Taft's steric parameter (Es), play a critical role in determining how a molecule fits into a binding pocket. Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be necessary to fill a hydrophobic pocket and enhance binding affinity. The strategic placement of bulky groups can also be used to influence the conformation of the molecule.
A detailed analysis of these effects, often aided by computational modeling, can help in the rational design of new analogs with improved biological profiles.
Comparative Analysis of Structural Variations and Their Influence on Observed (in vitro/in silico) Biological Profiles
A comparative analysis of the biological data obtained from a series of synthesized analogs is essential for establishing a clear SAR. This involves correlating the structural modifications with the observed changes in biological activity.
In Vitro Assays:
A panel of in vitro assays would be necessary to evaluate the biological profile of the newly synthesized derivatives. The choice of assays would depend on the therapeutic target of interest. For example, if the compounds are being investigated as kinase inhibitors, enzymatic assays would be performed to determine their IC₅₀ values against a panel of kinases. Cellular assays would then be used to assess their potency in a more physiologically relevant context.
In Silico Modeling:
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the SAR.
QSAR: QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., logP, molar refractivity, electronic parameters) that correlate with activity, QSAR models can be used to predict the activity of yet-to-be-synthesized compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the synthesized analogs. This can help to rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. For instance, a docking study might reveal that a particular substituent is making a key hydrogen bond with a specific amino acid residue in the binding site, thus explaining its importance for activity.
The table below provides a hypothetical example of how data from a series of analogs could be presented for comparative analysis.
| Compound ID | R¹ (at C-3) | R² (at C-7) | IC₅₀ (µM) | Predicted Binding Energy (kcal/mol) |
| Parent | -CH₂OH | -NO₂ | 10.5 | -7.2 |
| 1a | -CH₂-O-Acetyl | -NO₂ | 5.2 | -7.8 |
| 1e | -COOH | -NO₂ | 25.8 | -6.5 |
| 2a | -CH₂OH | -CN | 8.9 | -7.5 |
| 2b | -CH₂OH | -CF₃ | 12.1 | -7.1 |
Establishment of Structure-Activity Relationships within a Series of this compound Derivatives
Based on the systematic derivatization and comparative analysis described in the previous sections, a set of SAR principles can be established for the this compound scaffold. These principles would summarize the key structural features required for optimal biological activity.
Key SAR Findings (Hypothetical):
C-3 Position: Modification of the hydroxymethyl group at the C-3 position is well-tolerated. Esterification with small aliphatic groups or etherification leads to an increase in potency, likely due to enhanced lipophilicity and improved cell permeability. Conversion to a carboxylic acid is detrimental to activity, suggesting that a hydrogen bond donor or a neutral group is preferred at this position.
C-7 Position: The presence of a strong electron-withdrawing group at the C-7 position appears to be crucial for activity. The nitro group provides the highest potency, although a cyano group also results in a potent compound. This suggests that the electron-deficient nature of the benzene ring of the indazole is important for target engagement.
Other Ring Positions: Substitution at the 4, 5, and 6 positions with small, lipophilic groups is generally well-tolerated and can lead to a modest increase in activity. Bulky substituents at these positions are not favorable, indicating a sterically constrained binding pocket in the region of the indazole ring.
These established SARs would then serve as a guide for the design of a next generation of more potent and selective analogs of this compound.
Mechanistic and Molecular Level Biological Activity Investigations in Vitro and in Silico
Enzyme Inhibition/Activation Studies (in vitro)
A review of published scientific literature did not yield specific in vitro studies evaluating the enzyme inhibition or activation profile of (7-Nitro-1H-indazol-3-yl)methanol.
However, significant research has been conducted on its parent compound, 7-nitro-1H-indazole , which is a well-documented inhibitor of nitric oxide synthase (NOS). nih.govnih.gov Specifically, it is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.orgnih.govbiotium.com The inhibitory mechanism is linked to its ability to interact with the heme prosthetic group within the enzyme. In vitro studies using mouse cerebellum homogenates have quantified this inhibitory activity. medchemexpress.com Other substituted 7-nitro-1H-indazoles, such as 3-bromo-7-nitroindazole, have also been shown to be potent, though less specific, NOS inhibitors. wikipedia.orgnih.gov
| Compound | Target Enzyme | Assay System | IC₅₀ Value | Reference |
|---|---|---|---|---|
| 7-Nitro-1H-indazole | Nitric Oxide Synthase (NOS) | Mouse Cerebellum Homogenate | 0.47 µM | medchemexpress.com |
Receptor Binding Assays and Ligand-Target Interaction Analysis (in vitro)
No specific in vitro receptor binding assays or ligand-target interaction analyses for this compound have been reported in the searched scientific literature.
Cellular Pathway Modulation Studies (e.g., signaling pathways, gene expression) (in vitro)
Investigations into the modulation of cellular signaling pathways or gene expression by this compound have not been reported in the available scientific literature. While studies on other compounds detail the inhibition of pathways like NF-κB and MAPK, no such data exists for this compound. nih.govresearchgate.net
Antimicrobial or Antifungal Activity Screening (in vitro)
There are no published studies in the reviewed literature that specifically screen this compound for in vitro antimicrobial or antifungal activity. While nitro-containing compounds are generally explored for such properties, specific data for this molecule is absent. nih.gov
Antiviral or Antiparasitic Activity Evaluation (in vitro)
A review of the literature found no specific in vitro evaluations of this compound for antiviral or antiparasitic activity. Studies on other nitro-heterocycles, such as 3-nitro-1,2,4-triazoles, have shown significant activity against parasites like T. cruzi, but this cannot be directly extrapolated to the target compound. nih.gov
Investigation of Anti-inflammatory or Antioxidant Properties (in vitro)
No specific in vitro studies investigating the anti-inflammatory or antioxidant properties of this compound were found in the searched literature. The parent compound, 7-nitro-1H-indazole, is studied for its potential to reduce oxidative stress through the inhibition of nNOS, but direct antioxidant assays (e.g., DPPH, FRAP) for this compound are not available. wikipedia.org
Exploration of Molecular Mechanisms Underlying Observed Biological Responses (in vitro)
As there are no specific published biological responses reported for this compound, there are consequently no studies exploring its underlying molecular mechanisms of action. The mechanism of the related compound, 7-nitro-1H-indazole, is tied to its role as a nitric oxide synthase inhibitor. wikipedia.orgnih.gov
Target Identification and Validation at the Molecular Level (in vitro/in silico)
The indazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. The introduction of a nitro group, as seen in this compound, can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
One area of investigation for nitro-indazole compounds has been their role as inhibitors of nitric oxide synthase (NOS) isoforms. Some 7-nitro-1H-indazoles have demonstrated inhibitory properties against these enzymes. smolecule.com The overproduction of nitric oxide is implicated in various pathological conditions, making NOS isoforms attractive targets for therapeutic intervention. While direct enzymatic assays on this compound are not extensively published, the known activity of related 7-nitro-1H-indazoles suggests that this compound may also interact with NOS.
Molecular docking studies, a form of in silico analysis, could further elucidate the potential binding of this compound to the active site of NOS or other enzymes. Such computational approaches are instrumental in predicting the binding affinity and orientation of a ligand within a protein's binding pocket, providing a rationale for observed biological activity and guiding further experimental work.
Phenotypic Screening in Cellular Models for Novel Biological Activities (in vitro)
Phenotypic screening, which assesses the effects of a compound on cellular behavior without a preconceived target, is a powerful tool for discovering novel biological activities. For compounds like this compound, this approach can uncover unexpected therapeutic potential.
Given the broad biological activities associated with nitro-containing compounds, including antimicrobial and anticancer effects, this compound is a candidate for inclusion in diverse phenotypic screening campaigns. For instance, its efficacy could be evaluated in cell-based assays representing various cancer types or against a panel of pathogenic microbes.
High-content screening platforms could be employed to analyze changes in cellular morphology, proliferation, apoptosis, and other phenotypic markers upon treatment with this compound. The data generated from these unbiased screens can reveal novel mechanisms of action and identify new disease contexts where this compound might be effective.
Applications of 7 Nitro 1h Indazol 3 Yl Methanol As a Chemical Probe or Building Block
Utility as a Scaffold for Developing Novel Research Tools
The 7-nitroindazole (B13768) core of (7-Nitro-1H-indazol-3-yl)methanol is a well-established pharmacophore, primarily known for its ability to inhibit nitric oxide synthase (NOS). 7-Nitroindazole itself is a potent and selective inhibitor of the neuronal isoform of NOS (nNOS) and is widely used as a research tool to investigate the physiological and pathological roles of nitric oxide. researchgate.netnih.govmedchemexpress.com The presence of this active scaffold in this compound makes the latter an excellent starting point for the development of more sophisticated research tools.
The hydroxymethyl group at the 3-position provides a convenient handle for the attachment of various functionalities, such as fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. By modifying this group, researchers can design and synthesize novel chemical probes to visualize the subcellular localization of NOS enzymes, identify their binding partners, or elucidate their mechanism of action with greater precision. Furthermore, the 7-nitroindazole scaffold has been explored for its potential in developing agents for neurodegenerative diseases and managing neuropathic pain, highlighting its versatility as a foundational structure for new therapeutic and diagnostic tools. researchgate.netmdpi.com
Integration into More Complex Molecular Architectures via Synthetic Transformations
This compound possesses three key functional groups that can be selectively manipulated to build more complex molecules: the hydroxyl group, the nitro group, and the indazole N-H group. This trifunctional nature makes it a highly valuable building block in synthetic organic chemistry.
Reactions of the Hydroxyl Group: The primary alcohol functionality can readily undergo a variety of transformations. Esterification or etherification reactions can be employed to introduce a wide range of substituents, thereby modifying the compound's steric and electronic properties, as well as its solubility and bioavailability. For instance, reaction with various carboxylic acids or alkyl halides can lead to a library of derivatives for structure-activity relationship studies.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group under various conditions, such as using stannous chloride or through catalytic hydrogenation. google.com The resulting (7-amino-1H-indazol-3-yl)methanol would be a key intermediate, as the newly formed amino group can be further derivatized through acylation, sulfonylation, or diazotization, opening up avenues to a vast array of novel compounds.
N-Alkylation and N-Arylation of the Indazole Ring: The nitrogen atom of the indazole ring can be alkylated or arylated to introduce further diversity. Studies on the methylation of nitroindazoles have shown that the regioselectivity of this reaction is dependent on the reaction conditions and the position of the nitro group. arabjchem.org This allows for the controlled synthesis of either N-1 or N-2 substituted isomers, which are known to exhibit different electronic properties and biological activities. arabjchem.org
Potential as a Lead Compound for Further Academic Exploration in Medicinal Chemistry
The indazole heterocycle is a privileged scaffold in medicinal chemistry, with numerous derivatives having been developed as potent therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. medchemexpress.comnih.govsigmaaldrich.com The parent compound of the 7-nitro series, 7-nitroindazole, is a well-documented inhibitor of nitric oxide synthase and has been investigated for its potential in treating conditions associated with excessive nitric oxide production, such as neurodegenerative disorders and pain. researchgate.netbldpharm.com
This compound serves as an excellent lead compound for further medicinal chemistry exploration. The hydroxymethyl group at the 3-position offers a site for modification to fine-tune the compound's pharmacological profile. For example, derivatization of this group could enhance its selectivity for different NOS isoforms, improve its pharmacokinetic properties, or introduce additional interactions with the target enzyme. Moreover, the 7-nitroindazole core has been identified as a promising starting point for the development of drugs against parasitic diseases like leishmaniasis and Chagas disease, further broadening the therapeutic potential of its derivatives. nih.govnih.gov
Role in Understanding Structure-Function Relationships in Indazole-Based Systems
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. This compound is a valuable tool for dissecting the SAR of indazole-based compounds, particularly NOS inhibitors. By systematically modifying the hydroxymethyl group at the 3-position and evaluating the biological activity of the resulting derivatives, researchers can gain insights into the steric and electronic requirements for optimal binding to the target enzyme.
For example, comparing the activity of this compound with that of 7-nitroindazole itself, or with derivatives bearing different substituents at the 3-position (e.g., bromo or dinitro), can reveal the importance of this position for biological activity. Such studies have shown that substitutions on the indazole ring can significantly impact the potency and selectivity of NOS inhibition. The availability of this compound allows for a more detailed exploration of the chemical space around the 7-nitroindazole scaffold, leading to a deeper understanding of the molecular interactions that govern its biological function.
Development of this compound as a Precursor for Advanced Materials (theoretical/exploratory)
The unique electronic properties of nitro-substituted aromatic and heterocyclic compounds have made them attractive candidates for applications in materials science, particularly in the field of nonlinear optics (NLO). chemsrc.com Organic NLO materials are of great interest for their potential use in optical communications, data storage, and other optoelectronic technologies. The NLO response of these materials often arises from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system.
Theoretically, this compound possesses the key structural features for a potential NLO chromophore. The nitro group acts as a strong electron-withdrawing group, while the indazole ring can serve as a π-conjugated bridge. The hydroxymethyl group, although not a strong electron donor, can be chemically modified to introduce more potent donor groups. Computational studies on nitro-substituted heterocycles have shown that the presence of the nitro group can significantly enhance the first and second hyperpolarizability of the molecule, which are key parameters for NLO activity. chemsrc.comnih.gov
Furthermore, the bifunctional nature of this compound, with its hydroxyl group and the potential for derivatization of the indazole N-H, makes it a candidate for incorporation into polymeric structures. This could lead to the development of novel polymers with tailored electronic and optical properties for advanced material applications.
Future Research Directions and Concluding Remarks
Emerging Frontiers in Indazole Chemistry Relevant to (7-Nitro-1H-indazol-3-yl)methanol
The chemistry of indazoles is a dynamic and rapidly evolving field. nih.govnih.gov Several emerging frontiers in the synthesis and functionalization of indazoles are highly relevant to the study of this compound.
Another significant frontier is the exploration of post-synthetic modifications of the indazole ring. The presence of the nitro group and the hydroxyl group on this compound offers two distinct handles for further chemical transformations. Future research could explore the selective derivatization of either of these functional groups to create a library of novel compounds with diverse properties. For instance, the hydroxyl group could be a site for esterification or etherification, while the nitro group could be reduced to an amino group, opening up a plethora of subsequent reactions. The reduction of a nitro group to an amino group is a key transformation that can lead to compounds with different biological activities. mdpi.com
Furthermore, the development of computational models to predict the reactivity and properties of substituted indazoles is a rapidly advancing area. nih.gov Such models could be instrumental in guiding the synthesis of new derivatives of this compound with desired electronic and steric properties, thereby accelerating the discovery process.
Challenges and Opportunities in Further Elucidating its Academic Significance
Despite the growing interest in nitroindazole derivatives, the specific academic significance of this compound remains largely underexplored. A primary challenge lies in the limited availability of dedicated studies focusing solely on this compound. Much of the current understanding is extrapolated from research on related nitroindazoles.
A significant opportunity exists in conducting comprehensive studies to fully characterize this compound. This includes detailed investigations into its synthesis, structural elucidation through single-crystal X-ray diffraction, and thorough spectroscopic analysis (NMR, IR, Mass Spectrometry). A study on the reaction of 7-nitro-1H-indazole with formaldehyde (B43269) provides a foundational method for its synthesis, which could be optimized. nih.govacs.org The calculated NMR data for related (1H-indazol-1-yl)methanol derivatives suggests that the position of the nitro group significantly influences the chemical shifts, a phenomenon that could be experimentally verified for this compound. nih.gov
Another challenge is the regioselectivity in the synthesis of substituted indazoles. nih.govresearchgate.net Developing synthetic protocols that yield the 3-substituted isomer with high selectivity over other isomers is crucial for its efficient production and further study. Overcoming this challenge would represent a significant advancement in the synthetic chemistry of indazoles.
The academic significance of this compound could be further enhanced by exploring its potential as a building block in the synthesis of more complex molecules. Its bifunctional nature makes it an attractive starting material for the construction of novel heterocyclic systems.
Interdisciplinary Approaches for Comprehensive Research on this compound
A comprehensive understanding of this compound necessitates an interdisciplinary research approach, integrating synthetic chemistry with computational chemistry, materials science, and biology.
Materials Science: The unique properties of nitroaromatic compounds make them interesting candidates for applications in materials science. mdpi.com Research could explore the potential of this compound and its derivatives in the development of new materials with specific optical or electronic properties. Interdisciplinary collaboration with materials scientists could uncover novel applications for this class of compounds. mit.eduyoutube.com
Chemical Biology: While this article does not delve into biological activity, a comprehensive academic investigation could involve collaborations with chemical biologists to explore the interactions of this compound with biological systems. The known biological activities of other nitroindazole derivatives, such as their role as inhibitors of nitric oxide synthase, provide a rationale for such exploratory studies. nih.gov
Perspectives on the Broader Impact of Research on Similar Nitroindazole Derivatives
Research on this compound is situated within the broader context of the study of nitroindazole derivatives, a class of compounds with significant academic and potential practical implications.
The position of the nitro group on the indazole ring has a profound impact on the molecule's chemical and physical properties. mdpi.comresearchgate.net Comparative studies of different nitroindazole isomers can provide fundamental insights into structure-property relationships. For instance, the electron-withdrawing nature of the nitro group can influence the acidity of the N-H proton and the reactivity of the heterocyclic ring.
Furthermore, nitroaromatic compounds have been extensively studied for their diverse applications, ranging from synthetic intermediates to materials with interesting properties. nih.gov Research on this compound contributes to this broader body of knowledge and may lead to the discovery of new applications for nitroaromatic heterocycles.
The development of synthetic methodologies for nitroindazoles also has a wider impact on organic synthesis. nih.gov The challenges associated with the regioselective synthesis of these compounds drive innovation in synthetic chemistry, leading to the development of new reagents and reaction conditions that can be applied to a wide range of other heterocyclic systems.
Call for Continued Academic Investigation into the Fundamental Chemistry and Potential Applications of this compound
A dedicated and systematic study of its synthesis, structure, and reactivity is warranted. The development of robust and selective synthetic routes would be a significant contribution to indazole chemistry. Detailed spectroscopic and crystallographic characterization will provide a solid foundation for future research.
An interdisciplinary approach, combining the expertise of synthetic chemists, computational chemists, and materials scientists, will be crucial to fully unlock the academic significance of this compound. Such collaborations could lead to a deeper understanding of its fundamental properties and pave the way for novel applications.
Therefore, a continued and focused academic investigation into the fundamental chemistry of this compound is strongly encouraged. The insights gained from such research will not only enrich our understanding of indazole chemistry but also contribute to the broader field of heterocyclic and nitroaromatic chemistry.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (7-Nitro-1H-indazol-3-yl)methanol?
- Answer : Synthesis typically involves nitration of indazole precursors followed by hydroxymethylation. For instance, reduction of indazole-3-carbaldehyde derivatives using NaBH₄ (as in analogous compounds ) can introduce the methanol group. Alternatively, hydroxymethylation via formaldehyde under acidic conditions has been reported for similar nitro-indazoles . Key steps include regioselective nitration at position 7 and subsequent functionalization, with purity verified via chromatography and spectroscopic techniques.
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . X-ray crystallography, facilitated by programs like SHELXL , resolves stereochemical details and crystal packing. Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and hydroxyl (-OH) .
Q. How does the reactivity of the hydroxymethyl group in this compound influence its chemical modifications?
- Answer : The hydroxymethyl group undergoes oxidation to carboxylic acids or aldehydes and participates in esterification or etherification reactions. Reduction may yield methyl derivatives, though steric hindrance from the nitro group at position 7 could affect reaction kinetics . Solvent polarity and catalyst choice (e.g., acidic/basic conditions) are critical for optimizing yields .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?
- Answer : High electron density from the nitro group and potential twinning complicate refinement. SHELXL’s robust algorithms handle high-resolution data and twinning via iterative least-squares minimization and twin-law identification . Recent SHELX updates (post-2008) improve handling of disordered solvent molecules and anisotropic displacement parameters .
Q. How does the position of the nitro group (7-nitro vs. 5- or 6-nitro isomers) modulate biological activity in indazole derivatives?
- Answer : Positional isomerism alters electronic distribution and steric interactions, impacting enzyme binding. For example, 7-nitro substitution may enhance inhibition of inflammatory enzymes compared to 5-nitro analogs due to improved hydrogen bonding or π-stacking . Comparative Structure-Activity Relationship (SAR) studies using enzymatic assays and docking simulations are recommended .
Q. How can contradictions in reported reactivity or biological data for nitro-indazole derivatives be systematically resolved?
- Answer : Contradictions often stem from varying synthetic conditions (e.g., solvent polarity, catalyst loadings) or assay protocols. Iterative analysis, as outlined in qualitative research frameworks , involves:
- Reproducing experiments under standardized conditions.
- Cross-validating results using multiple techniques (e.g., HPLC for purity, isothermal titration calorimetry for binding affinity).
- Comparing with structurally characterized analogs (e.g., 7-chloro or 7-fluoro indazoles ) to isolate substituent effects.
Q. What strategies optimize the regioselective nitration of indazole precursors for this compound synthesis?
- Answer : Nitration regioselectivity is influenced by directing groups and reaction media. For example, using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (~0–5°C) favors nitration at electron-rich positions. Computational modeling (DFT) predicts reactive sites, while protecting groups (e.g., benzyl) can direct nitration to position 7 .
Methodological Notes
- Structural Refinement : Use SHELXL for small-molecule crystallography, leveraging its integration with SHELXT for automated space-group determination .
- Biological Assays : Prioritize enzyme inhibition studies (e.g., COX-2, kinases) with IC₅₀ determinations, comparing results to structurally related compounds .
- Data Validation : Cross-reference synthetic yields, spectral data, and crystallographic parameters with databases like PubChem or CSD (Cambridge Structural Database), excluding non-peer-reviewed sources (e.g., benchchem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
